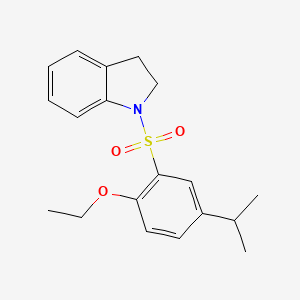
1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)indoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)indoline is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features an indoline core with a sulfonyl group attached to a phenyl ring, which is further substituted with ethoxy and isopropyl groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
準備方法
The synthesis of 1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)indoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indoline Core: The indoline core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.
Sulfonylation: The indoline core is then subjected to sulfonylation using a sulfonyl chloride derivative.
Substitution Reactions: The phenyl ring is further functionalized with ethoxy and isopropyl groups through electrophilic aromatic substitution reactions.
Industrial production methods may involve optimization of these steps to improve yield and scalability. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product with high purity.
化学反応の分析
1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)indoline undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)indoline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its biological activity.
Biological Studies: Researchers use this compound to investigate its effects on various biological pathways and molecular targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)indoline involves its interaction with specific molecular targets and pathways. The sulfonyl group and indoline core play crucial roles in its biological activity. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects . Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
類似化合物との比較
1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)indoline can be compared with other indole derivatives such as:
1-(Phenylsulfonyl)indoline: Lacks the ethoxy and isopropyl groups, which may result in different biological activities and properties.
1-(Methanesulfonyl)indoline: Contains a methanesulfonyl group instead of a phenylsulfonyl group, leading to variations in reactivity and applications.
1-(Tosyl)indoline: Features a tosyl group, which can influence its chemical behavior and biological activity.
生物活性
1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)indoline is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structural features, which may influence its interaction with biological targets, leading to various pharmacological effects.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes an indoline core linked to a sulfonyl group and an ethoxy-substituted phenyl ring, which may contribute to its biological activity.
The mechanism of action for this compound is primarily linked to its ability to interact with specific molecular targets such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting enzyme activity and disrupting key biological pathways. This mechanism is similar to other sulfonamide compounds known for their antimicrobial and anticancer properties .
Antimicrobial Properties
Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. For instance, compounds with similar structural motifs have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values around 10 μg/mL . The presence of electron-withdrawing groups on the phenyl ring has been correlated with increased antibacterial potency.
Anticancer Activity
The potential anticancer properties of this compound are also noteworthy. Studies on related indole derivatives suggest that modifications at specific positions can enhance cytotoxic effects against cancer cell lines. For example, indole derivatives have been shown to induce apoptosis in cancer cells by affecting signaling pathways related to cell survival .
Case Studies
- Anticancer Study : A study investigated the efficacy of indole derivatives in inducing apoptosis in MDA-MB231 breast cancer cells. The results indicated that specific modifications on the indole ring significantly enhanced cytotoxicity, suggesting that similar approaches could be applied to this compound to improve its anticancer activity .
- Antimicrobial Study : Another study focused on the structure-activity relationship (SAR) of sulfonamide compounds, demonstrating that the introduction of different substituents on the benzene ring influenced their antimicrobial efficacy against various pathogens. This highlights the importance of structural modifications in enhancing biological activity .
Research Findings Summary Table
特性
IUPAC Name |
1-(2-ethoxy-5-propan-2-ylphenyl)sulfonyl-2,3-dihydroindole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c1-4-23-18-10-9-16(14(2)3)13-19(18)24(21,22)20-12-11-15-7-5-6-8-17(15)20/h5-10,13-14H,4,11-12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTNGSVKNGZOCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)N2CCC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














